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Compound of Interest

Compound Name: Methyl pivalate

Cat. No.: B147234 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Methyl pivalate, the methyl ester of pivalic acid, is emerging as a noteworthy non-polar solvent

with favorable environmental, health, and safety characteristics.[1] Its properties make it a

potential substitute for conventional non-polar solvents like toluene, which are often associated

with greater toxicity and environmental concerns.[1] While extensive literature on its application

in common organic reactions is still developing, its physical and chemical properties suggest its

suitability for a range of synthetic transformations.

This document provides a summary of the known properties of methyl pivalate and offers

detailed, standard protocols for Suzuki-Miyaura, Heck, and Grignard reactions. These protocols

utilize conventional non-polar solvents but can serve as a foundational methodology for

researchers interested in exploring methyl pivalate as a greener alternative.

Properties of Methyl Pivalate
Methyl pivalate is a colorless liquid with a characteristic ester-like odor. Its physical and

chemical properties are summarized in the table below, providing a basis for its consideration

as a reaction solvent.
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Property Value Reference

Molecular Formula C₆H₁₂O₂ [2]

Molecular Weight 116.16 g/mol [2]

Boiling Point 101 °C

Melting Point -70 °C

Density 0.873 g/mL at 25 °C

Refractive Index n20/D 1.390

Flash Point 6 °C

Solubility Insoluble in water

Polarity Non-polar [1]

Methyl Pivalate as a Green Solvent
The interest in methyl pivalate as a solvent stems from its classification as a "green" solvent. It

is considered to have low toxicity and can be derived from biomass sources.[1] Its lower ozone-

forming potential compared to solvents like n-butyl acetate and butanol further enhances its

environmental credentials. These attributes make it an attractive candidate for process

development in the pharmaceutical and chemical industries, where there is a growing

emphasis on sustainable and safer manufacturing practices.

Application in Organic Reactions: Protocols with
Conventional Solvents
While specific protocols using methyl pivalate as the primary solvent are not yet widely

established, the following detailed procedures for key organic reactions in conventional non-

polar solvents can be adapted for investigation with methyl pivalate.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that

forms a carbon-carbon bond between an organoboron compound and an organohalide.
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General Reaction Scheme

R¹-X + R²-B(OR)₂ Pd Catalyst, Base R¹-R² + X-B(OR)₂

Click to download full resolution via product page

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (using Toluene)
Materials:

Aryl halide (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

Triphenylphosphine (PPh₃, 0.08 mmol)

Potassium carbonate (K₂CO₃, 2.0 mmol)

Toluene (10 mL)

Water (2 mL)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the

aryl halide, arylboronic acid, and potassium carbonate.

Add the palladium(II) acetate and triphenylphosphine.

Flush the flask with an inert gas (e.g., argon or nitrogen).

Add toluene and water to the flask.
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Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the

reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an

unsaturated halide (or triflate) and an alkene.

General Reaction Scheme

R¹-X + Alkene Pd Catalyst, Base Substituted Alkene

Click to download full resolution via product page

Caption: General scheme of the Heck reaction.

Experimental Protocol (using Dimethylformamide - a
polar aprotic solvent, though non-polar alternatives like
toluene can be used)
Materials:

Aryl iodide (1.0 mmol)

Alkene (e.g., styrene) (1.5 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

Triethylamine (Et₃N, 1.5 mmol)

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

In a Schlenk tube, combine the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
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Add DMF, the alkene, and triethylamine via syringe.

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature.

Pour the reaction mixture into water and extract with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in

vacuo.

Purify the residue by flash column chromatography.

Catalytic Cycle
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Caption: Catalytic cycle of the Heck reaction.
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Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-

carbon bonds. It involves the reaction of a Grignard reagent (an organomagnesium halide) with

an electrophile.

General Reaction Scheme

R-X + Mg Dry Ether R-MgX + Carbonyl
Compound 1. 2. H₃O⁺ Alcohol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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